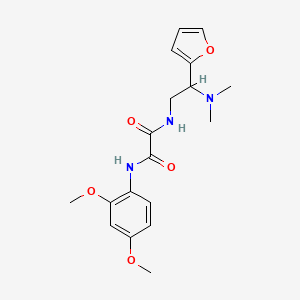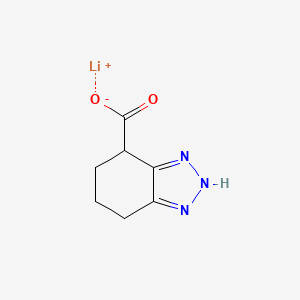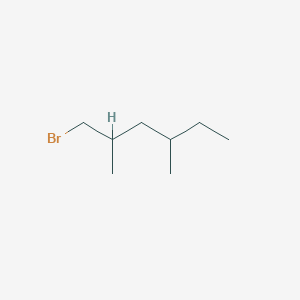
1-Bromo-2,4-dimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,4-dimethylhexane is a colorless liquid with a boiling point of 160-162°C. It is a common organic compound that is widely used in scientific research. This compound is also known as 2,4-dimethylhexyl bromide or 2,4-dimethyl-1-bromohexane. The purpose of
Applications De Recherche Scientifique
Vibrational Analysis
In the field of vibrational spectroscopy, 1-Bromo-2,4-dimethylhexane and its related compounds have been studied for their infrared and Raman spectra. These studies provide insights into the molecular structures and dynamics of such compounds. For instance, Crowder and Jaiswal (1983) analyzed various dimethylhexanes, including 2,4-dimethylhexane, using infrared and Raman spectroscopy. They focused on understanding the different conformers and their behaviors in solid and liquid states (Crowder & Jaiswal, 1983).
Combustion Chemistry
In combustion chemistry, the study of similar compounds like 2,5-dimethylhexane can be relevant. These molecules, found in various fuels, have been analyzed to understand their combustion characteristics. Sarathy et al. (2014) conducted a comprehensive study on the combustion of 2,5-dimethylhexane, providing data that can be extrapolated to understand the combustion behavior of related compounds, including this compound (Sarathy et al., 2014).
Ring Expansion and Chemical Reactions
Research has also been conducted on the ring expansion of related molecules. For example, Agou et al. (2015) studied the reaction involving 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, showing how complex ring structures can be formed and expanded. This type of research provides valuable insights into synthetic chemistry and the formation of novel compounds (Agou et al., 2015).
Electrochemical Reduction
The electrochemical reduction of compounds similar to this compound has been explored to understand the mechanisms involved in their transformation. For instance, Rose (2016) examined the electrochemical reductions of 1-bromo-6-chlorohexane and 1-chloro-6-iodohexane, providing insights that can be applied to the study of this compound (Rose, 2016).
Microwave-Assisted Synthesis
In the field of green chemistry, the microwave-assisted synthesis of related compounds has been researched. Zheng Zhi-hu (2014) studied the synthesis of dimethylhexane-1,6-dicarbamate under microwave irradiation, a technique that could be relevant for synthesizing derivatives of this compound (Zheng Zhi-hu, 2014).
Cycloaddition Reactions
The study of cycloaddition reactions involving brominated compounds is another area of research. For instance, Toda et al. (1974) investigated the [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene, providing insights into the reactivity of haloalkenes, which can be related to the study of this compound (Toda et al., 1974).
Propriétés
IUPAC Name |
1-bromo-2,4-dimethylhexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXJNTJVVFUDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13285-68-2 |
Source


|
| Record name | 1-bromo-2,4-dimethylhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2742460.png)
![N-[cyano(cyclohexyl)methyl]-3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2742462.png)
![2,3-dichloro-5-[(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2742463.png)

![[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2742466.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone](/img/structure/B2742468.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2742469.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2742471.png)
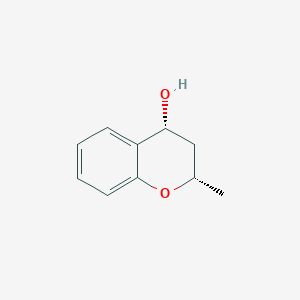
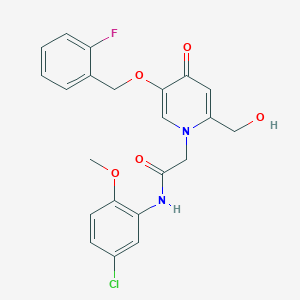
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2742478.png)
